molecular formula C12H12F2N2OS B1453266 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole CAS No. 1283108-95-1

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole

Cat. No.: B1453266
CAS No.: 1283108-95-1
M. Wt: 270.3 g/mol
InChI Key: KBLUNSORIJKFNU-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole (CAS 1283108-95-1) is a synthetic small-molecule compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profile . This derivative, with a molecular formula of C12H12F2N2OS and a molecular weight of 270.30 g/mol, is of significant interest in oncology and drug discovery research . The strategic incorporation of fluorine atoms at the 4 and 6 positions of the benzothiazole ring is a common structural modification aimed at enhancing the compound's metabolic stability, membrane permeability, and overall bioactivity . The primary research value of this compound lies in its potential as an anticancer agent. Fluorinated 2-aryl benzothiazole derivatives have demonstrated potent and selective anti-proliferative activity against a range of human cancer cell lines, including mammary, ovarian, and colon cancer subpanels . The specific molecular structure, which includes a piperidin-4-yloxy side chain, contributes to its ability to interact with key biological targets. Research indicates that analogous benzothiazole compounds can function as inhibitors of tumor-associated enzymes, such as carbonic anhydrase (CA), which plays a critical role in tumor hypoxia and metastasis . This mechanism is particularly relevant for developing novel therapeutics against aggressive, hypoxic tumors. This product is supplied for research purposes only and is strictly labeled "For Research Use Only" . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are advised to handle this and all related compounds in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4,6-difluoro-2-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2OS/c13-7-5-9(14)11-10(6-7)18-12(16-11)17-8-1-3-15-4-2-8/h5-6,8,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLUNSORIJKFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Fluorinated Benzothiazole Core

Detailed Research Findings and Experimental Data

Example Preparation Protocol (Adapted and Generalized)

Step Reagents/Conditions Description Outcome
1 4,6-Difluoro-2-aminothiophenol + carbon disulfide, acidic medium Cyclization to form 4,6-difluoro-1,3-benzothiazole core Benzothiazole ring with fluorines at 4,6 positions
2 4,6-Difluoro-2-chlorobenzothiazole + piperidin-4-ol, K2CO3, acetonitrile, 55-60°C Nucleophilic substitution to form piperidin-4-yloxy linkage Formation of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole
3 Purification: Acid/base treatment, recrystallization Salt formation and purification High purity compound, >98% by HPLC

Catalysts and Bases

  • Bases such as potassium carbonate, sodium carbonate, and tertiary amines are effective for the substitution step.
  • Metal halide catalysts like potassium iodide can be added to enhance reaction rates and yields.

Reaction Monitoring and Purity

  • High-performance liquid chromatography (HPLC) is used to monitor purity.
  • Impurities such as dimers or unreacted starting materials are kept below 0.1–0.2% through controlled reaction conditions and purification.

Comparative Table of Preparation Parameters

Parameter Method A Method B Notes
Starting material 4,6-difluoro-2-aminothiophenol 4,6-difluoro-2-chlorobenzothiazole Method A involves ring formation first; B uses preformed benzothiazole
Nucleophile Piperidin-4-ol Protected piperidin-4-ol Protection may be required to avoid side reactions
Base K2CO3 or Na2CO3 NaH or tertiary amines Choice affects reaction rate and side products
Solvent Acetonitrile DMF or DMSO Polar aprotic solvents favored
Temperature 55–60°C Room temp to 60°C Elevated temp improves substitution
Catalyst KI or NaI (optional) None or phase transfer catalysts Halide salts improve nucleophilicity
Purification Acid/base treatment, recrystallization Chromatography, salt formation Salt formation improves stability and purity

Notes on Related Synthetic Routes

  • Similar benzothiazole derivatives with piperidinyl substituents have been synthesized using analogous methods involving acyl chlorides and Friedel-Crafts acylation for related benzoylpiperidine fragments.
  • The use of protecting groups on the piperidine nitrogen can be important to avoid side reactions during etherification or acylation steps.
  • The fluorination pattern on the benzothiazole ring is critical for biological activity and requires careful selection of starting materials or electrophilic fluorination reagents.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The piperidine ring can also contribute to the compound’s overall stability and solubility, further influencing its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique substitution pattern distinguishes it from other benzothiazoles. Key comparisons include:

Compound Name Substituents (Positions) Key Features Application/Activity Reference
4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole -F (4,6), -O-piperidine (2) Enhanced lipophilicity, potential CNS penetration Hypothesized for imaging or therapeutics
2-(4'-Fluorophenyl)-1,3-benzothiazole -4-fluorophenyl (2) High amyloid plaque affinity Alzheimer’s imaging ([18F] tracer)
2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole -1,3,4-oxadiazole (2) Antimicrobial activity via heterocyclic interactions Antimicrobial agents
2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole -2-F, -3-CF3 (phenyl at 2) Increased steric bulk and electronic effects Antitubercular activity

Key Observations :

  • Fluorine Positioning: The 4,6-difluoro substitution in the target compound contrasts with mono-fluorinated analogs (e.g., 2-(4'-fluorophenyl)-1,3-benzothiazole), which are optimized for amyloid imaging . Difluoro groups may improve binding specificity or pharmacokinetics in CNS targets.
  • Piperidine vs. Aryl/Oxadiazole : Replacing aryl or oxadiazole groups (common in antimicrobial/antitubercular compounds) with a piperidine ring could modulate solubility and target engagement. Piperidine’s basicity may enhance blood-brain barrier penetration compared to neutral substituents .

Biological Activity

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a benzothiazole ring substituted with difluoro and piperidinyl groups. This unique configuration is believed to contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound AHeLa (cervical)5.0
Compound BMCF-7 (breast)7.2
Compound CA549 (lung)6.5

These findings suggest that modifications in the benzothiazole structure can lead to enhanced anticancer activity .

The anticancer mechanism of benzothiazole derivatives often involves the inhibition of key enzymes and pathways associated with cancer proliferation. For example, some studies have reported that these compounds can inhibit histone deacetylases (HDACs), which play a critical role in cancer cell growth and survival .

Study 1: In Vitro Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives, including this compound. The compound was tested against a panel of human cancer cell lines and demonstrated promising cytotoxic effects with an IC50 value of approximately 6.0 μM against the HeLa cell line .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of the piperidine moiety significantly enhances the compound's biological activity compared to similar structures lacking this group. The piperidine ring appears to improve solubility and cellular uptake, thus facilitating greater efficacy in targeting cancer cells .

Toxicity and Safety

The safety profile of this compound has been assessed in various preclinical models. It was found to have a moderate toxicity profile with no significant adverse effects reported at therapeutic doses . However, further studies are needed to fully understand its long-term safety implications.

Potential Therapeutic Applications

Given its biological activity, this compound shows potential for development as an anticancer agent. Its ability to inhibit tumor growth while maintaining a favorable safety profile makes it a candidate for further clinical evaluation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves coupling a fluorinated benzothiazole precursor with a piperidin-4-yloxy group via nucleophilic substitution. For example, refluxing in polar aprotic solvents (e.g., DMSO) under anhydrous conditions for 18–24 hours ensures efficient substitution. Crystallization using water-ethanol mixtures (1:1 v/v) improves purity, yielding light-colored solids (65–75% yield). Reaction optimization includes varying catalysts (e.g., glacial acetic acid) and temperature to enhance regioselectivity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, with fluorine atoms causing characteristic splitting patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles between benzothiazole and piperidine rings, as demonstrated in analogous imidazo-benzothiazole structures .

Q. What in vitro biological assays are suitable for preliminary evaluation of its pharmacological potential?

  • Methodological Answer : Antimicrobial activity screening via broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi is standard. Fluorine substitution enhances membrane penetration, as seen in fluorophenylthio-pyrazole derivatives . Cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase assays) are recommended for antitumor potential, leveraging benzothiazole’s known affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Methodological Answer : Systematic modifications include:

  • Fluorine positioning : Varying fluorine at C4/C6 alters electronic effects and steric hindrance, impacting target binding.
  • Piperidine substitution : Introducing methyl or methoxy groups to the piperidine ring modulates lipophilicity and bioavailability.
  • Benzothiazole core : Replacing sulfur with oxygen or nitrogen alters π-stacking interactions. Docking simulations (e.g., AutoDock Vina) predict binding poses to prioritize synthetic targets .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or cell line variability. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., fluorescence-based enzymatic vs. radiometric assays). Meta-analysis of fluorinated benzothiazoles reveals that logP values >3 often correlate with false negatives in aqueous assays due to poor solubility .

Q. How can researchers optimize HPLC and mass spectrometry (MS) methods for purity analysis?

  • Methodological Answer : Use reversed-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients for HPLC. For MS, electrospray ionization (ESI+) detects the protonated molecular ion ([M+H]⁺). Calibrate with internal standards (e.g., difluoromethoxy-benzimidazoles) to quantify trace impurities. Residual solvent analysis (e.g., DMSO) requires headspace GC-MS .

Q. What safety protocols are critical during large-scale synthesis?

  • Methodological Answer : Fluorinated intermediates may release HF under acidic conditions. Use polypropylene reactors, HF-resistant gloves, and real-time pH monitoring. Vent gas scrubbers neutralize volatile byproducts. Documented protocols for handling piperidine derivatives (e.g., respiratory protection) are essential to mitigate neurotoxicity risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole
Reactant of Route 2
4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole

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